Cas no 2228259-97-8 (3-(adamantan-1-yl)propanethioamide)
3-(adamantan-1-yl)propanethioamide Chemical and Physical Properties
Names and Identifiers
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- 3-(adamantan-1-yl)propanethioamide
- 2228259-97-8
- EN300-1797040
-
- Inchi: 1S/C13H21NS/c14-12(15)1-2-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,1-8H2,(H2,14,15)
- InChI Key: GVJYBHTWENJGQQ-UHFFFAOYSA-N
- SMILES: S=C(CCC12CC3CC(CC(C3)C1)C2)N
Computed Properties
- Exact Mass: 223.13947085g/mol
- Monoisotopic Mass: 223.13947085g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 58.1Ų
3-(adamantan-1-yl)propanethioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1797040-0.05g |
3-(adamantan-1-yl)propanethioamide |
2228259-97-8 | 0.05g |
$851.0 | 2023-09-19 | ||
| Enamine | EN300-1797040-0.1g |
3-(adamantan-1-yl)propanethioamide |
2228259-97-8 | 0.1g |
$892.0 | 2023-09-19 | ||
| Enamine | EN300-1797040-0.25g |
3-(adamantan-1-yl)propanethioamide |
2228259-97-8 | 0.25g |
$933.0 | 2023-09-19 | ||
| Enamine | EN300-1797040-0.5g |
3-(adamantan-1-yl)propanethioamide |
2228259-97-8 | 0.5g |
$974.0 | 2023-09-19 | ||
| Enamine | EN300-1797040-1.0g |
3-(adamantan-1-yl)propanethioamide |
2228259-97-8 | 1g |
$1014.0 | 2023-06-02 | ||
| Enamine | EN300-1797040-2.5g |
3-(adamantan-1-yl)propanethioamide |
2228259-97-8 | 2.5g |
$1988.0 | 2023-09-19 | ||
| Enamine | EN300-1797040-5.0g |
3-(adamantan-1-yl)propanethioamide |
2228259-97-8 | 5g |
$2940.0 | 2023-06-02 | ||
| Enamine | EN300-1797040-10.0g |
3-(adamantan-1-yl)propanethioamide |
2228259-97-8 | 10g |
$4360.0 | 2023-06-02 | ||
| Enamine | EN300-1797040-1g |
3-(adamantan-1-yl)propanethioamide |
2228259-97-8 | 1g |
$1014.0 | 2023-09-19 | ||
| Enamine | EN300-1797040-5g |
3-(adamantan-1-yl)propanethioamide |
2228259-97-8 | 5g |
$2940.0 | 2023-09-19 |
3-(adamantan-1-yl)propanethioamide Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 3-(adamantan-1-yl)propanethioamide
Comprehensive Overview of 3-(Adamantan-1-yl)propanethioamide (CAS No. 2228259-97-8): Properties, Applications, and Research Insights
The compound 3-(adamantan-1-yl)propanethioamide (CAS No. 2228259-97-8) is a specialized organic molecule featuring a unique combination of an adamantane backbone and a thioamide functional group. This structural configuration endows it with distinct physicochemical properties, making it a subject of interest in pharmaceutical research, material science, and chemical synthesis. The adamantane moiety, known for its rigid, cage-like structure, enhances thermal stability and lipophilicity, while the thioamide group introduces reactivity for further derivatization. Researchers are increasingly exploring its potential as a building block for drug discovery, particularly in targeting protein-protein interactions or enzyme modulation.
In recent years, the demand for adamantane derivatives has surged due to their applications in antiviral therapies, neurodegenerative disease research, and advanced polymer formulations. A Google Trends analysis reveals growing searches for terms like "adamantane-based drug candidates" and "thioamide applications in medicinal chemistry," reflecting broader scientific curiosity. The compound’s CAS registry number (2228259-97-8) is frequently queried in patent databases, indicating its relevance in proprietary formulations. Its synthesis typically involves the reaction of 1-adamantylpropionitrile with hydrogen sulfide or Lawesson’s reagent, though optimized protocols continue to evolve for higher yields and greener processes.
From an industrial perspective, 3-(adamantan-1-yl)propanethioamide has garnered attention for its role in developing high-performance lubricants and thermally resistant coatings. The adamantane core’s symmetry contributes to molecular packing efficiency, a property leveraged in nanotechnology and supramolecular chemistry. Discussions on platforms like ResearchGate often highlight its potential in metal-organic frameworks (MOFs) or as a ligand for catalytic systems. Environmental considerations also drive innovation, with studies focusing on biodegradable variants of such compounds to align with green chemistry principles.
Analytical characterization of this compound involves techniques like NMR spectroscopy, HPLC-MS, and X-ray crystallography, which confirm its purity and structural integrity. Computational modeling, including DFT calculations, further predicts its electronic properties and reactivity patterns. These insights are critical for researchers designing analogs with improved bioavailability or reduced toxicity. Notably, the compound’s LogP value and hydrogen-bonding capacity make it a candidate for optimizing blood-brain barrier penetration in CNS-targeted therapies.
Emerging trends link adamantane-thioamide hybrids to cutting-edge areas like AI-driven drug discovery and cryo-EM structural analysis. Patent filings from 2020–2023 suggest its incorporation in photodynamic therapy agents and antimicrobial coatings, addressing global health challenges. As regulatory agencies emphasize SAFETY-BY-DESIGN approaches, the compound’s low ecotoxicity profile positions it favorably for sustainable development. Future directions may explore its utility in bioorthogonal chemistry or as a scaffold for PROTAC degraders, aligning with precision medicine advancements.
In summary, 3-(adamantan-1-yl)propanethioamide (CAS 2228259-97-8) represents a versatile tool for interdisciplinary research. Its synergy of stability and functionality addresses both academic and industrial needs, while computational and experimental studies continue to unlock new applications. As scientific communities prioritize molecular diversity and structure-activity relationships, this compound’s role in next-generation technologies appears increasingly pivotal.
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